molecular formula C13H14ClFO B2952999 1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287345-48-4

1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No. B2952999
CAS RN: 2287345-48-4
M. Wt: 240.7
InChI Key: WHIBBEGDHTWAJJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane , also known as fluoro-bicyclo[1.1.1]pentane (19F-BCP) , is a fascinating compound that has garnered attention in medicinal chemistry. It belongs to the class of bicyclo[1.1.1]pentanes, which are intriguing bioisosteres of the phenyl ring . These compounds exhibit unique structural features and potential applications.


Molecular Structure Analysis

The core structure of fluoro-bicyclo[1.1.1]pentane consists of a bicyclic framework with a central three-membered ring. The chlorine-methyl group and the 5-fluoro-2-methoxyphenyl substituent are strategically positioned within this compact scaffold. The unique arrangement of atoms contributes to its bioisosteric properties and potential applications in drug design .


Chemical Reactions Analysis

Fluoro-bicyclo[1.1.1]pentanes have been incorporated into various molecules, replacing the traditional phenyl ring. For instance, the anti-inflammatory drug Flurbiprofen features the fluoro-bicyclo[1.1.1]pentane core instead of the fluorophenyl ring. This substitution enhances drug properties, such as metabolic stability and binding interactions .

Safety and Hazards

While fluoro-bicyclo[1.1.1]pentanes show promise, safety considerations are vital. Researchers must evaluate toxicity, potential side effects, and environmental impact. Proper handling, storage, and disposal protocols are essential to minimize risks .

Future Directions

  • Safety assessment : Conduct comprehensive safety studies to ensure their viability for clinical use .

properties

IUPAC Name

1-(chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c1-16-11-3-2-9(15)4-10(11)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBBEGDHTWAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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